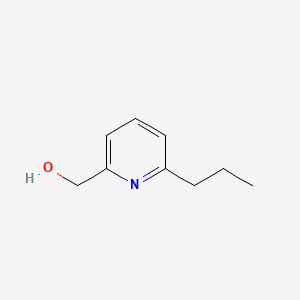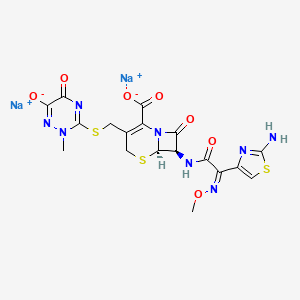
(E)-Ceftriaxone Disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ceftriaxone Disodium is a third-generation cephalosporin antibiotic used to treat a wide range of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating severe infections such as meningitis, sepsis, and infections of the respiratory tract, urinary tract, and skin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ceftriaxone Disodium involves several steps, starting from the core cephalosporin structure The process typically includes the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a suitable acylating agent
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the 7-ACA intermediate. This is followed by chemical synthesis steps under controlled conditions to ensure high yield and purity. The final product is then crystallized and purified to obtain the disodium salt form, which is more soluble and suitable for intravenous administration.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ceftriaxone Disodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can modify the cephalosporin nucleus, affecting its antibacterial activity.
Substitution: Substitution reactions at the 3-position of the cephalosporin ring can lead to the formation of different derivatives with varying antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives can be used to develop new antibiotics with enhanced efficacy and reduced resistance.
Aplicaciones Científicas De Investigación
(E)-Ceftriaxone Disodium has numerous scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and develop new synthetic methodologies.
Biology: Employed in studies to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Widely used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the large-scale production of cephalosporin antibiotics.
Mecanismo De Acción
(E)-Ceftriaxone Disodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against beta-lactamase-producing bacteria due to its stability against these enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Ceftriaxone: The parent compound of (E)-Ceftriaxone Disodium, with similar antibacterial activity but different solubility and stability profiles.
Ceftazidime: A third-generation cephalosporin with enhanced activity against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its enhanced stability against beta-lactamase enzymes and its broad-spectrum activity. Its disodium salt form improves its solubility, making it suitable for intravenous administration, which is crucial for treating severe infections.
Propiedades
Fórmula molecular |
C18H16N8Na2O7S3 |
|---|---|
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |
Clave InChI |
FDRNWTJTHBSPMW-BBJOQENWSA-L |
SMILES isomérico |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
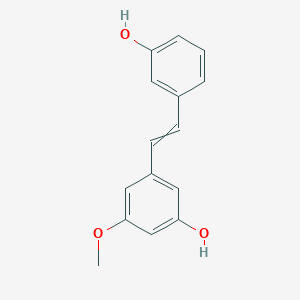
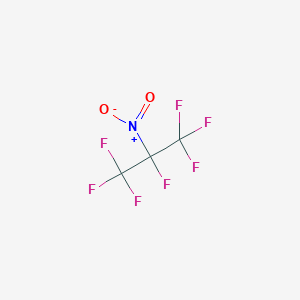
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
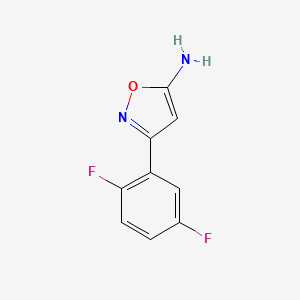
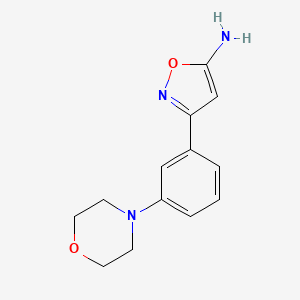
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)

